molecular formula C9H12ClNO B3097508 3-Chloro-5-isopropoxyaniline CAS No. 1312138-90-1

3-Chloro-5-isopropoxyaniline

Cat. No. B3097508
CAS RN: 1312138-90-1
M. Wt: 185.65
InChI Key: VRMWWESIOQKGQX-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropoxyaniline is a chemical compound with the formula C9H12ClNO . It is used for research purposes .


Synthesis Analysis

The synthesis of 3-Chloro-5-isopropoxyaniline could potentially involve the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .

Scientific Research Applications

X-ray Structural Data and Molecular Structure Analysis

  • The study by Verenich et al. (1992) demonstrates the use of X-ray structural data to analyze molecular structures. They investigated compounds structurally related to 3-Chloro-5-isopropoxyaniline, focusing on bond lengths and conjugation effects (Verenich et al., 1992).

Pharmacological Effects of Structurally Similar Compounds

  • Research by Naveed et al. (2018) on Chlorogenic Acid (CGA), a compound with a similar structure to 3-Chloro-5-isopropoxyaniline, highlights its diverse pharmacological roles, including antioxidant, antibacterial, and neuroprotective activities (Naveed et al., 2018).

Inhibition of Blood Coagulation Enzymes

  • Kam et al. (1994) investigated the inhibitory effects of compounds including 7-amino-4-chloro-3-(isothioureidoalkoxy)isocoumarins, structurally related to 3-Chloro-5-isopropoxyaniline, on blood coagulation enzymes (Kam et al., 1994).

Spectroscopic Characterization and Biological Relevance

  • Sharma et al. (2022) synthesized a biologically relevant molecule, closely related to 3-Chloro-5-isopropoxyaniline, and conducted spectroscopic characterization and molecular docking analysis to explore its potential applications (Sharma et al., 2022).

Synthesis and Characterization of Novel Compounds

  • Topçu et al. (2021) synthesized novel compounds including derivatives of chloroaniline, a category to which 3-Chloro-5-isopropoxyaniline belongs, and evaluated their antioxidant activities (Topçu et al., 2021).

Metabolic Studies Using Radiolabelling

  • Duckett et al. (2006) explored the metabolism of 3-chloro-4-fluoroaniline, a compound with similarities to 3-Chloro-5-isopropoxyaniline, using radiolabelling and NMR spectroscopy, providing insights into metabolic pathways (Duckett et al., 2006).

Efficient Biosynthesis of Chiral Intermediates

  • Shao et al. (2020) focused on the biosynthesis of (R)-3-Chloro-1-phenyl-1-propanol, a chiral intermediate, by engineering the carbonyl reductase EbSDR8, demonstrating the significance of 3-chloro compounds in medicinal chemistry (Shao et al., 2020).

properties

IUPAC Name

3-chloro-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMWWESIOQKGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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